molecular formula C11H23ClN2O2 B595289 (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride CAS No. 1217778-64-7

(R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride

Cat. No.: B595289
CAS No.: 1217778-64-7
M. Wt: 250.767
InChI Key: BIBCIACSFRCABS-SBSPUUFOSA-N
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Description

®-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride typically involves the reaction of ®-3-piperidinemethanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the synthesis of ®-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

®-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (piperidin-3-ylmethyl)carbamate
  • tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride
  • tert-Butyl (piperidin-3-ylmethyl)carbamate hydrobromide

Uniqueness

®-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride is unique due to its specific stereochemistry, which can significantly influence its biological activity and reactivity. The ®-enantiomer may exhibit different pharmacological properties compared to the (S)-enantiomer or the racemic mixture .

Properties

IUPAC Name

tert-butyl N-[[(3R)-piperidin-3-yl]methyl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-8-9-5-4-6-12-7-9;/h9,12H,4-8H2,1-3H3,(H,13,14);1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIBCIACSFRCABS-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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